Riboflavine 5'-(dihydrogen phosphate)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCRASFADXXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274282, DTXSID30859285 | |
| Record name | Riboflavin monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26193-20-4 | |
| Record name | Riboflavine-5'-phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Riboflavin monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Riboflavine 5 Dihydrogen Phosphate
Precursor Pathways in Organisms
The construction of the riboflavin (B1680620) molecule relies on precursors from two major metabolic pathways: the purine (B94841) biosynthesis pathway and the pentose (B10789219) phosphate (B84403) pathway.
Guanosine (B1672433) triphosphate (GTP), a purine nucleoside triphosphate, serves as the primary precursor for the pyrimidine (B1678525) portion of the riboflavin structure. frontiersin.orgresearchgate.net The biosynthesis of riboflavin begins with the enzymatic conversion of GTP. nih.gov In this initial step, the imidazole (B134444) ring of GTP is hydrolytically opened, and C-8 is removed as formate. annualreviews.orgnih.gov This reaction commits the GTP molecule to the riboflavin synthesis pathway, forming a pyrimidine intermediate which is further modified in subsequent steps. nih.govnih.gov Structurally, GTP shares nine of its ten carbon atoms with the final riboflavin molecule. researchgate.net The entire guanosine ring system, except for one carbon atom, is incorporated into the isoalloxazine ring of riboflavin.
Ribulose 5-phosphate (Ribu5P) is a key five-carbon sugar phosphate that serves as the second crucial precursor for riboflavin biosynthesis. researchgate.netnih.gov It is primarily generated through the oxidative phase of the pentose phosphate pathway (PPP), where glucose-6-phosphate is decarboxylated. nih.govfrontiersin.org Ribu5P contributes to riboflavin synthesis in two ways. Firstly, it is the starting material for the synthesis of the four-carbon unit (3,4-dihydroxy-2-butanone 4-phosphate) that condenses with the GTP-derived pyrimidine intermediate to form the xylene ring of riboflavin. annualreviews.orgresearchgate.netyoutube.com Secondly, Ribu5P can be converted to ribose 5-phosphate, a precursor for phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo biosynthesis of purines, including GTP itself. nih.govfrontiersin.org Therefore, the pentose phosphate pathway is central to providing both the carbon backbone and the purine ring precursor required for riboflavin synthesis. researchgate.netnih.gov
Enzymatic Steps in Riboflavin 5'-(dihydrogen phosphate) Biosynthesis
The conversion of precursors into the final FMN molecule is a multi-step enzymatic process. While the synthesis of riboflavin involves a complex series of reactions, the formation of Riboflavin 5'-phosphate from riboflavin is a single catalytic step.
The final step in the biosynthesis of Riboflavin 5'-(dihydrogen phosphate) is the phosphorylation of riboflavin. This reaction is catalyzed by the enzyme Riboflavin Kinase (RFK), also known as flavokinase (EC 2.7.1.26). wikipedia.orgtaylorandfrancis.com RFK facilitates the transfer of a phosphate group from a donor molecule, typically ATP, to the 5'-hydroxyl group of the ribityl side chain of riboflavin, yielding FMN and ADP. wikipedia.orgnih.govresearchgate.net This is an essential and rate-limiting step for the utilization of vitamin B2 and the synthesis of flavin cofactors. nih.govuniprot.org
Research on human riboflavin kinase has revealed a unique structure featuring a six-stranded antiparallel beta-barrel core and a novel active site arch. nih.gov The binding of ATP and riboflavin occurs on opposite sides of this arch, where the phosphoryl transfer takes place. nih.gov Studies have shown that the reaction products, FMN and ADP, can act as competitive inhibitors, regulating the enzyme's activity. nih.gov While eukaryotes typically have a monofunctional RFK, most prokaryotes possess a bifunctional enzyme that also contains FAD synthetase activity for the subsequent conversion of FMN to flavin adenine (B156593) dinucleotide (FAD). wikipedia.org
Table 1: Characteristics of Riboflavin Kinase (Flavokinase)
| Feature | Description | References |
|---|---|---|
| EC Number | 2.7.1.26 | wikipedia.org, uniprot.org |
| Systematic Name | ATP:riboflavin 5'-phosphotransferase | wikipedia.org |
| Reaction | Riboflavin + ATP ⇌ FMN + ADP | wikipedia.org, uniprot.org |
| Cofactors | Requires a divalent metal cation, such as Mg²⁺ or Zn²⁺. | wikipedia.org, uniprot.org |
| Structure | Six-stranded antiparallel beta barrel fold with a novel active site arch. | nih.gov |
| Regulation | Subject to competitive inhibition by its products, FMN and ADP. | nih.gov |
| Biological Role | Catalyzes the obligatory step in vitamin B2 utilization and flavin cofactor synthesis. | nih.gov, nih.gov |
Ribulose 5-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase (EC 5.1.3.1), is a crucial enzyme within the non-oxidative branch of the pentose phosphate pathway. ebi.ac.ukwikipedia.org It catalyzes the reversible interconversion of D-ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P). wikipedia.orgnih.gov This epimerization is vital for metabolic flexibility, directing the flux of pentose phosphates. By converting Ru5P to Xu5P, the enzyme channels carbons towards glycolysis via the action of transketolase and transaldolase. nih.govfrontiersin.org Conversely, the reaction can run in reverse to increase the pool of Ru5P available for nucleotide and riboflavin biosynthesis. wikipedia.org
This enzyme is found across a wide range of organisms, including bacteria, fungi, and plants, highlighting its fundamental role in carbon metabolism. ebi.ac.ukebi.ac.uk Research in Bacillus subtilis has shown that inactivating or mutating the gene for RPE can significantly increase the production of riboflavin. nih.govnih.gov This effect is attributed to a reduction in the consumption of Ru5P by other pathways, thereby enhancing the carbon flux towards the synthesis of riboflavin precursors. researchgate.netnih.gov
Table 2: Characteristics of Ribulose 5-Phosphate 3-Epimerase
| Feature | Description | References |
|---|---|---|
| EC Number | 5.1.3.1 | wikipedia.org |
| Reaction | D-ribulose 5-phosphate ⇌ D-xylulose 5-phosphate | wikipedia.org |
| Pathway | Pentose Phosphate Pathway (non-oxidative branch), Calvin Cycle. | wikipedia.org, nih.gov |
| Structure | The enzyme typically has a TIM barrel structure. | ebi.ac.uk, wikipedia.org |
| Metabolic Role | Balances the intermediates of the pentose phosphate pathway, connecting it to glycolysis and precursor biosynthesis. | wikipedia.org, nih.gov |
| Biotechnological Relevance | A target for metabolic engineering to enhance riboflavin production in microorganisms. | nih.gov, nih.gov |
In many microorganisms, the initial steps of the two branches of the riboflavin biosynthesis pathway are catalyzed by a single bifunctional enzyme. frontiersin.org In Bacillus subtilis and other bacteria, this enzyme is the product of the ribA gene and possesses both GTP cyclohydrolase II (GCHII) and 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) activities. frontiersin.orgnih.govebi.ac.uk A similar bifunctional enzyme, known as RIBA, is also found in plants. hu-berlin.de
The GCHII domain (EC 3.5.4.25) catalyzes the first committed step of the pathway: the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP), formate, and pyrophosphate. frontiersin.orgnih.gov This reaction is often a rate-limiting step in riboflavin overproduction. frontiersin.orgnih.gov The DHBPS domain (EC 4.1.99.12) catalyzes the conversion of Ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate. nih.govnih.gov The products of these two reactions, after further modification of the pyrimidine intermediate, are then condensed by lumazine (B192210) synthase in a subsequent step of the pathway. nih.govnih.gov The fusion of these two catalytic activities into a single polypeptide may offer a regulatory advantage or facilitate the channeling of intermediates. frontiersin.org
Table 3: Activities of the Bifunctional RibA/RIBA Enzyme
| Catalytic Domain | EC Number | Substrate | Product(s) | Function in Riboflavin Biosynthesis | References |
|---|---|---|---|---|---|
| GTP Cyclohydrolase II (GCHII) | 3.5.4.25 | Guanosine Triphosphate (GTP) | DARPP, Formate, Pyrophosphate | Catalyzes the first committed step, forming the pyrimidine precursor. | frontiersin.org, nih.gov, ebi.ac.uk |
| 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) | 4.1.99.12 | Ribulose 5-Phosphate (Ribu5P) | 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), Formate | Forms the four-carbon unit for the xylene ring. | nih.gov, nih.gov |
Comparative Biosynthetic Pathways Across Biological Kingdoms
The biosynthesis of riboflavin, the precursor to Riboflavin 5'-(dihydrogen phosphate), also known as Flavin Mononucleotide (FMN), is a remarkably conserved process across bacteria, plants, and fungi. asm.orgnih.gov The pathway initiates from two primary substrates: guanosine triphosphate (GTP) from the purine biosynthesis pathway and ribulose 5-phosphate (Ru5P) from the pentose phosphate pathway. nih.govnih.govfrontiersin.org These precursors undergo a series of seven enzymatic reactions to form riboflavin. nih.govengineering.org.cn Subsequently, riboflavin is phosphorylated by the enzyme riboflavin kinase to yield its biologically active form, Riboflavin 5'-(dihydrogen phosphate) (FMN). nih.govnih.gov While the core enzymatic steps are similar, distinct differences exist in the genetic organization and enzyme structure among the biological kingdoms. nih.govfrontiersin.org
Prokaryotic Biosynthesis
In bacteria, the enzymes required for riboflavin synthesis are typically encoded by a set of genes known as the rib operon. nih.gov In many Gram-positive bacteria, such as the industrial producer Bacillus subtilis, these genes are clustered together, allowing for coordinated expression. nih.govasm.org In contrast, in Gram-negative bacteria like Escherichia coli, the rib genes are generally scattered throughout the genome. nih.gov
The pathway begins with the conversion of GTP and Ru5P. A key bifunctional enzyme in B. subtilis, encoded by ribAB, possesses both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthase activities, catalyzing the initial steps of both branches of the pathway. nih.govfrontiersin.org The subsequent reactions, including deamination and reduction, are catalyzed by a bifunctional deaminase/reductase (encoded by ribDG in B. subtilis). frontiersin.org The two branches of the pathway converge with the formation of 6,7-dimethyl-8-ribityllumazine (B135004) (DRL), a reaction catalyzed by lumazine synthase (ribH). frontiersin.org In the final step of riboflavin synthesis, riboflavin synthase (ribE in B. subtilis) catalyzes an unusual dismutation of two DRL molecules to produce one molecule of riboflavin and regenerate one molecule of its pyrimidine precursor. nih.govresearchgate.net
A crucial, yet for a long time elusive, step is the dephosphorylation of the intermediate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP). nih.govresearchgate.net While nonspecific phosphatases can perform this role, specific enzymes have been identified, such as a histidine family phosphatase in Aquifex aeolicus. nih.gov Finally, riboflavin is converted to FMN. In most prokaryotes, this is accomplished by a bifunctional enzyme known as FAD synthetase (ribFC in B. subtilis), which has both riboflavin kinase and FMN adenylyltransferase activities. nih.govnih.gov
Table 1: Key Enzymes in Prokaryotic Riboflavin Biosynthesis (B. subtilis model)
Enzyme Gene (B. subtilis) Function GTP cyclohydrolase II / 3,4-dihydroxy-2-butanone-4-phosphate synthase ribAB Bifunctional enzyme catalyzing the initial steps from GTP and Ru5P. researchgate.net Pyrimidine deaminase / Reductase ribDG Bifunctional enzyme for modification of the pyrimidine intermediate. researchgate.net Lumazine synthase ribH Condenses the products of the two pathway branches to form 6,7-dimethyl-8-ribityllumazine (DRL). researchgate.net Riboflavin synthase ribE Catalyzes the final dismutation reaction to form riboflavin. researchgate.net Riboflavin Kinase / FAD Synthetase ribFC Bifunctional enzyme that phosphorylates riboflavin to FMN and subsequently adenylates FMN to FAD. frontiersin.org
Plant Biosynthesis
Plants, being a primary source of riboflavin for animals, utilize a biosynthetic pathway that is fundamentally similar to that in bacteria. researchgate.nethu-berlin.de The process also starts with GTP and Ru5P and proceeds through the same core set of intermediates. nih.govresearchgate.net A notable feature in plants is the presence of bifunctional enzymes that streamline the pathway. For example, in Arabidopsis thaliana and maize, bifunctional RIBA proteins contain both GTP cyclohydrolase II (GCHII) and 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) domains, catalyzing the two initial committed steps of the pathway within a single polypeptide chain. nih.govhu-berlin.de This fusion is thought to ensure a balanced input from the two precursor branches. nih.gov
Similar to bacteria, the plant pathway involves sequential deamination and reduction steps, followed by the condensation of the pyrimidine and butanone-derived intermediates by lumazine synthase. researchgate.net The final synthesis of riboflavin from DRL is catalyzed by riboflavin synthase. researchgate.net One distinction is that the specific phosphatase responsible for dephosphorylating the ArPP intermediate has not yet been definitively identified in plants and is often considered a hypothetical step in the pathway. researchgate.net Following its synthesis, riboflavin is phosphorylated to FMN by a monofunctional riboflavin kinase. nih.gov
Fungal Biosynthesis
Fungi, including the well-studied industrial producers Ashbya gossypii and Candida famata, also possess a conserved riboflavin biosynthetic pathway. asm.orgnih.gov The pathway initiates with GTP and Ru5P and involves a series of enzymes encoded by RIB genes. asm.orgmdpi.com For instance, in A. gossypii and Candida species, GTP cyclohydrolase II is encoded by RIB1, DHBP synthase by RIB3, lumazine synthase by RIB4, and riboflavin synthase by RIB5. asm.orgfrontiersin.orggoogle.com
Regulation of Riboflavine 5'-(dihydrogen phosphate) Biosynthesis
The synthesis of FMN is tightly controlled at multiple levels to ensure an adequate supply of flavin coenzymes while preventing wasteful overproduction. This regulation occurs through genetic control of enzyme expression and through mechanisms that manage the flow of metabolites through the pathway.
Genetic Regulation of Biosynthetic Enzymes
The genetic regulatory mechanisms for riboflavin biosynthesis display significant diversity across different biological kingdoms. mdpi.com
Prokaryotic Regulation (Riboswitches): In many bacteria, particularly Gram-positive species like B. subtilis, the primary mode of regulation is through a feedback mechanism involving an FMN-responsive riboswitch. nih.govmdpi.com This riboswitch is a structured non-coding RNA element located in the 5'-untranslated region of the rib operon mRNA. nih.govresearchgate.net When intracellular FMN levels are sufficient, FMN binds directly to this aptamer domain. nih.govresearchgate.net This binding induces a conformational change in the mRNA, leading to the formation of a transcriptional terminator structure, which prematurely halts transcription of the biosynthetic genes. nih.gov In some Gram-negative bacteria, a similar FMN riboswitch mechanism regulates gene expression at the level of translation initiation. nih.gov
Fungal Regulation (Iron and Stress Response): In contrast to bacteria, flavinogenic yeasts like Candida famata regulate riboflavin biosynthesis primarily in response to iron availability, not flavin levels. nih.govmdpi.com Under iron-deficient conditions, a transcription factor named Sef1 becomes activated and upregulates the expression of the RIB genes, leading to a significant overproduction of riboflavin. mdpi.com The filamentous fungus Ashbya gossypii employs yet another strategy, linking riboflavin overproduction to its developmental cycle (sporulation) and in response to oxidative stress. nih.govmdpi.com This regulation is mediated epigenetically through the action of histone deacetylases, which control the accessibility of chromatin at the RIB gene loci. mdpi.com
Metabolic Flux Control Mechanisms
Controlling the flow of precursors and intermediates is critical for the efficient synthesis of FMN.
Precursor Supply: The rate of riboflavin synthesis is fundamentally dependent on the availability of its two precursors, GTP and Ru5P. nih.gov Metabolic engineering strategies often focus on increasing the metabolic flux towards these molecules. For example, overexpression of key enzymes in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (zwf), can boost the supply of Ru5P. frontiersin.org Similarly, enhancing the purine biosynthesis pathway increases the pool of GTP available for riboflavin synthesis. nih.govnih.gov
Diversion of Competing Pathways: Another effective strategy is to block or reduce the flux through metabolic pathways that compete for the same precursors. mdpi.com A prime example is the inactivation of the enzyme ribulose-5-phosphate 3-epimerase (rpe) in B. subtilis. nih.gov This enzyme diverts Ru5P away from the riboflavin pathway; its inactivation redirects this critical precursor towards vitamin production, significantly increasing the yield. nih.gov
Allosteric Regulation and Substrate Channeling: In some yeasts, the first enzyme of the pathway, GTP cyclohydrolase II, is subject to allosteric feedback inhibition by FAD, an end-product of the pathway. nih.gov Furthermore, there is evidence for substrate channeling, where enzymes of a pathway form physical complexes (metabolons) to pass intermediates directly from one active site to the next. researchgate.net This mechanism increases efficiency, protects unstable intermediates, and prevents their diffusion into competing metabolic routes. The existence of bifunctional enzymes in plants and complex enzyme assemblies, like the riboflavin synthase in B. subtilis, are indicative of such flux control mechanisms. nih.govasm.org
Table 2: Comparative Regulation of Riboflavin Biosynthesis
Organism Type Primary Genetic Regulation Mechanism Key Metabolic Control Points Prokaryotes (e.g., B. subtilis) FMN-responsive riboswitch controls transcription/translation. [4, 5] Flux through pentose phosphate and purine pathways; activity of competing enzymes like Rpe. nih.gov Plants Regulation is less understood but likely involves developmental and environmental cues. Bifunctional enzymes (e.g., RIBA) to channel substrates; precursor supply from plastids. [13, 19] Fungi (e.g., C. famata) Iron-dependent transcriptional activation via Sef1 factor. nih.gov Allosteric feedback inhibition of GTP cyclohydrolase II by FAD. asm.org Fungi (e.g., A. gossypii) Linked to sporulation and oxidative stress; epigenetic control via histone deacetylases. nih.gov High flux through purine pathway; glycine (B1666218) supplementation can boost precursor supply. researchgate.net
Riboflavine 5'-(dihydrogen phosphate) as a Coenzyme (FMN)
As a coenzyme, FMN is essential for cellular metabolism, playing a critical role in the energy production pathways. caringsunshine.comcaringsunshine.com It is the principal form of riboflavin found within cells and tissues. wikipedia.org The conversion of riboflavin to FMN is catalyzed by the enzyme riboflavin kinase. wikipedia.orggsu.educreative-proteomics.com This phosphorylation readies the molecule for its function as a tightly bound prosthetic group in numerous enzymes. creative-proteomics.com
The core function of FMN in enzymatic reactions is to mediate the transfer of electrons. nih.gov Its isoalloxazine ring can exist in three different oxidation states: the fully oxidized form (FMN), a one-electron reduced semiquinone form (FMNH•), and the fully reduced two-electron form (FMNH2). wikipedia.orgnih.govcreative-proteomics.com This capacity allows FMN to act as a versatile redox center, capable of participating in both one- and two-electron transfers. wikipedia.orgnih.govstudy.com This flexibility is crucial for bridging two-electron donors (like NADH) with one-electron acceptors (like iron-sulfur clusters) in metabolic pathways. creative-proteomics.com FMN is considered a stronger oxidizing agent than nicotinamide (B372718) adenine dinucleotide (NAD). wikipedia.orgstudy.com
Table 1: Oxidation States of FMN
| Oxidation State | Name | Electrons Transferred |
|---|---|---|
| FMN | Oxidized (Quinone) | 0 |
| FMNH• | Semiquinone (Radical) | 1 |
This table illustrates the different redox states of the FMN coenzyme, which are fundamental to its role in biochemical reactions.
FMN is a critical component of the mitochondrial electron transport chain (ETC), the primary process by which cells generate ATP. caringsunshine.comcaringsunshine.com Specifically, FMN serves as the primary electron acceptor in Complex I, also known as NADH:ubiquinone oxidoreductase or NADH dehydrogenase. gsu.eduwikipedia.orgresearchgate.net The process begins when NADH donates two electrons to FMN, reducing it to FMNH2. gsu.eduwikipedia.org These electrons are then transferred sequentially, one at a time, through a series of iron-sulfur (Fe-S) clusters within Complex I. gsu.educreative-proteomics.comwikipedia.org Ultimately, the electrons are passed to coenzyme Q10 (ubiquinone), a mobile electron carrier. wikipedia.orgstudy.com This electron flow through Complex I contributes to the pumping of protons across the inner mitochondrial membrane, generating the proton-motive force necessary for ATP synthesis. wikipedia.orgnih.gov The dissociation of FMN from Complex I has been identified as a potential regulatory mechanism for the complex's activity. nih.gov
FMN's role as a prosthetic group extends to various oxidoreductases, with its interaction with NADH dehydrogenase (Complex I) being paramount. wikipedia.orggsu.edu Within the hydrophilic domain of Complex I, FMN is positioned to accept a hydride ion (two electrons and a proton) from NADH. gsu.edustudy.comwikipedia.org The structure of the enzyme's active site facilitates this transfer. Following its reduction to FMNH2, FMN passes the electrons to the chain of Fe-S clusters. gsu.edu
FMN's interactions are not limited to Complex I. It is a cofactor for a wide range of flavoproteins that catalyze critical redox reactions throughout metabolism. oaepublish.com These enzymes include various dehydrogenases, oxidases, and reductases that are essential for processes such as fatty acid β-oxidation, amino acid catabolism, and redox homeostasis. oaepublish.comresearchgate.net The binding of FMN to these enzymes is crucial for their catalytic function, enabling the transfer of reducing equivalents from substrates to other acceptors. nih.gov
Flavoproteins and Riboflavine 5'-(dihydrogen phosphate) Binding
Flavoproteins are enzymes that utilize either FMN or flavin adenine dinucleotide (FAD) as a cofactor. nih.gov The binding of the flavin cofactor to the protein component (the apoenzyme) is essential for enzymatic activity. This binding can be either non-covalent or covalent. wikipedia.orgcreative-proteomics.com
In the majority of flavoproteins, FMN is bound non-covalently but tightly to its apoenzyme. creative-proteomics.comnih.gov This binding occurs within a specific pocket on the enzyme, where a network of interactions stabilizes the cofactor. These interactions typically include:
Hydrogen bonds: Interactions between the FMN molecule and amino acid side chains of the apoenzyme.
Hydrophobic interactions: The isoalloxazine ring of FMN is often sandwiched between aromatic amino acid residues, creating a stable hydrophobic environment. nih.gov
Electrostatic interactions: The negatively charged phosphate group of FMN interacts with positively charged residues in the binding pocket. creative-proteomics.com
These non-covalent interactions are strong enough to hold the FMN in the correct orientation for catalysis but may allow for its dissociation under certain conditions, which can serve as a regulatory mechanism. nih.gov The protein environment also plays a crucial role in modulating the redox potential of the bound FMN, fine-tuning its reactivity for the specific reaction catalyzed by the enzyme. nih.gov
Table 2: Types of FMN-Apoenzyme Interactions
| Interaction Type | Description | Key Components |
|---|---|---|
| Hydrogen Bonding | Stabilizes the position of the cofactor. | FMN's ribityl chain and isoalloxazine ring; Apoenzyme's amino acid side chains. |
| Hydrophobic Stacking | Shields the reactive isoalloxazine ring. | FMN's isoalloxazine ring; Aromatic residues (e.g., Tryptophan, Tyrosine) of the apoenzyme. |
This interactive table summarizes the primary non-covalent forces that secure FMN within the apoenzyme's active site.
In a smaller subset of flavoproteins (around 10%), the FMN cofactor is attached to the apoenzyme via a covalent bond. researchgate.net This post-translational modification is known as flavinylation. scispace.comresearchgate.net While covalent attachment of FAD is more common, several enzymes feature covalently bound FMN. scispace.comexlibrisgroup.com
The covalent linkage can occur at different positions on the isoalloxazine ring or, less commonly, through the phosphate group. scispace.comacs.org For instance, a well-documented linkage involves the 8α-methyl group of the flavin forming a bond with a histidine or cysteine residue of the protein. nih.gov A different type of linkage, catalyzed by the enzyme ApbE in some bacteria, forms a phosphoester bond between the phosphate group of FMN and a serine or threonine residue on the apoenzyme. nih.gov
The primary roles of covalent flavinylation are thought to be:
Increased Redox Potential: Covalent attachment can significantly raise the redox potential of the flavin, enabling the enzyme to catalyze more thermodynamically challenging reactions. researchgate.net
Prevention of Cofactor Dissociation: The covalent bond permanently secures the cofactor, which is beneficial for enzymes that function under high-flux conditions where cofactor loss would be detrimental. creative-proteomics.comresearchgate.net
This permanent attachment ensures the stability and continuous function of the holoenzyme. researchgate.net
Cellular and Molecular Regulatory Roles
Gene Regulation by Riboflavine 5'-(dihydrogen phosphate)
FMN is a key signaling molecule in certain bacteria, directly regulating the expression of genes involved in its own biosynthesis and transport. nih.govnih.gov This regulation is mediated by a specific RNA element known as the FMN riboswitch.
The FMN riboswitch, also referred to as the RFN element, is a highly conserved RNA structure typically found in the 5'-untranslated regions (5' UTRs) of prokaryotic messenger RNAs (mRNAs). wikipedia.orgribocentre.org These mRNAs encode proteins necessary for the synthesis and transport of riboflavin (B1680620) and its derivatives. nih.govresearchgate.net The riboswitch functions as a direct sensor of intracellular FMN concentrations, binding the molecule without the involvement of proteins. wikipedia.orgnih.gov This binding event induces a conformational change in the RNA structure, which in turn modulates gene expression. nih.gov
The mechanism of gene regulation by the FMN riboswitch can occur through two primary pathways:
Transcription Termination: In bacteria such as Bacillus subtilis, the FMN riboswitch is located upstream of the ribDEAHT operon, which is involved in riboflavin biosynthesis. wikipedia.orgnih.gov In the absence of FMN, the riboswitch folds into an anti-terminator structure, allowing transcription of the operon to proceed. ribocentre.org However, when FMN concentrations are sufficient, it binds to the riboswitch's aptamer domain. This binding stabilizes a different conformation that includes a terminator hairpin loop, leading to premature termination of transcription. nih.govresearchgate.netnih.gov
Translation Initiation Control: The FMN riboswitch can also regulate gene expression at the level of translation. In some cases, the binding of FMN to the riboswitch induces a structural change that sequesters the ribosome-binding site (Shine-Dalgarno sequence) of the mRNA. nih.govnih.gov This prevents the ribosome from accessing the mRNA and initiating translation. For example, in B. subtilis, this mechanism controls the expression of the ypaA mRNA, which encodes a riboflavin transporter. researchgate.netnih.gov
The ability of the FMN riboswitch to directly interact with FMN provides a swift and efficient feedback mechanism for the cell to control flavin homeostasis. nih.gov
| Regulatory Mechanism | State (FMN Level) | Riboswitch Conformation | Outcome | Example Gene/Operon |
|---|---|---|---|---|
| Transcription Termination | Low FMN | Anti-terminator structure formed | Transcription proceeds | Bacillus subtilis ribDEAHT operon researchgate.netnih.gov |
| High FMN | Terminator hairpin formed upon FMN binding | Premature transcription termination | ||
| Translation Initiation Control | Low FMN | Ribosome-binding site is accessible | Translation is initiated | Bacillus subtilis ypaA mRNA researchgate.netnih.gov |
| High FMN | Ribosome-binding site is sequestered upon FMN binding | Translation is blocked |
The FMN riboswitch exhibits remarkable specificity and affinity for FMN, achieved through a complex and precise set of molecular interactions within its aptamer domain. wikipedia.org Structural studies, including crystallography of the riboswitch from Fusobacterium nucleatum, have elucidated the key features of this recognition. nih.gov
The binding pocket is highly structured, creating a snug fit for the FMN molecule. nih.gov The key interactions include:
Isoalloxazine Ring: The planar isoalloxazine ring system of FMN intercalates, or stacks, between two adenine (B156593) residues (specifically A48 and A85 in F. nucleatum) of the riboswitch. nih.govwikipedia.org This stacking provides significant stabilizing energy. Furthermore, the uracil-like edge of the ring forms specific Watson-Crick-like hydrogen bonds with a highly conserved adenine (A99). wikipedia.org
Ribityl Group: One of the hydroxyl groups on the ribityl side chain of FMN participates in hydrogen bonding with the RNA. wikipedia.org
Phosphate (B84403) Moiety: The negatively charged phosphate group is crucial for binding specificity. It interacts directly with the RNA through hydrogen bonds with guanine (B1146940) residues and is also coordinated by a magnesium ion (Mg²⁺). nih.govwikipedia.org This Mg²⁺ ion bridges the phosphate group and the RNA, further stabilizing the complex. wikipedia.org
These combined interactions ensure that the riboswitch can discriminate FMN from its precursor, riboflavin (which lacks the phosphate group), and from flavin adenine dinucleotide (FAD). nih.gov The binding is considered to operate through a conformational selection model, where the riboswitch exists in a pre-folded architecture and FMN binding stabilizes the active conformation. nih.gov
Riboflavine 5'-(dihydrogen phosphate) and Cellular Energetics
FMN is indispensable for cellular energy production, serving as a critical cofactor in the mitochondrial machinery that generates adenosine (B11128) triphosphate (ATP). oaepublish.comresearchgate.net
FMN is a key component of the mitochondrial electron transport chain (ETC), the primary site of cellular respiration. oaepublish.comnumberanalytics.com Specifically, it functions as the prosthetic group for NADH:ubiquinone oxidoreductase, also known as Complex I. oaepublish.comnih.gov Complex I is the first and largest enzyme complex of the respiratory chain. nih.gov
The role of FMN within Complex I is to accept a pair of high-energy electrons from nicotinamide (B372718) adenine dinucleotide (NADH), a product of glycolysis and the citric acid cycle. numberanalytics.comnih.gov This initiates the flow of electrons through the ETC. The dissociation of FMN from Complex I is emerging as a potential regulatory mechanism for the complex's activity and the production of reactive oxygen species (ROS). nih.gov The stability and assembly of Complex I are directly linked to mitochondrial flavin homeostasis, as a lack of the FMN precursor riboflavin can lead to the degradation of the complex. nih.gov
| Component | Description | Function of FMN |
|---|---|---|
| Complex I (NADH:ubiquinone oxidoreductase) | The first enzyme complex in the electron transport chain. researchgate.net | Acts as the prosthetic group that accepts two electrons from NADH, becoming reduced to FMNH₂. numberanalytics.comnih.gov |
| Electron Transfer | The process of passing electrons from NADH to subsequent carriers in the ETC. | Initiates the electron flow by transferring the accepted electrons to a series of iron-sulfur clusters within Complex I. researchgate.net |
The function of FMN in Complex I is directly coupled to the synthesis of ATP via oxidative phosphorylation. oaepublish.comnumberanalytics.com As FMN facilitates the transfer of electrons from NADH, this process helps to pump protons (H⁺) from the mitochondrial matrix into the intermembrane space. nih.gov This action, along with proton pumping by other complexes, generates a proton-motive force—an electrochemical gradient across the inner mitochondrial membrane. nih.gov
The energy stored in this gradient is then used by ATP synthase (Complex V) to drive the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP, the cell's main energy currency. oaepublish.comresearchgate.net Therefore, FMN's role at the entry point of the ETC is fundamental for the majority of cellular ATP production under aerobic conditions. numberanalytics.comnih.gov
FMN is a potent oxidizing agent and a versatile electron carrier, capable of participating in both one- and two-electron transfers. wikipedia.org This flexibility allows it to exist in three distinct redox states:
Oxidized form (FMN)
One-electron reduced, semiquinone form (FMNH•)
Two-electron reduced form (FMNH₂)
This reversible interconversion is central to its function in the numerous redox reactions catalyzed by flavoproteins. wikipedia.org By accepting and donating electrons, FMN plays a crucial role in maintaining cellular redox homeostasis, the balance between oxidants and antioxidants. plos.org This balance is vital for preventing oxidative damage to cellular components. plos.orgnih.gov
Furthermore, the redox activity of FMN, particularly within mitochondrial Complex I, is linked to cellular signaling. nih.gov The transfer of electrons through the FMN cofactor can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818). nih.gov While excessive ROS are damaging, at physiological levels, they act as signaling molecules that can modulate various cellular processes. nih.govnih.gov This positions FMN at a critical intersection between energy metabolism and redox-sensitive signaling pathways that regulate cell function and stress responses. nih.govpnnl.gov
Impact on Cell Cycle Progression
The progression of the cell cycle is a tightly regulated process essential for growth and development. FMN, through its precursor riboflavin, plays a significant role in ensuring the fidelity of this process. nih.gov Riboflavin depletion has been shown to interfere with the normal progression of the cell cycle, likely through its effects on the expression of regulatory genes at both the transcriptional and protein levels. nih.gov
Research across different biological systems has established a clear link between the availability of riboflavin and the mechanisms of cell cycle arrest. Deficiencies in this vitamin can halt cell proliferation at critical checkpoints, a protective measure to prevent the propagation of cells with compromised metabolic or genetic integrity.
In plant models, such as maize, a lack of riboflavin leads to a depletion of cellular energy, which in turn causes the cell cycle to arrest at the G1 and S phases. nih.gov This disruption affects both mitosis and endoreduplication during endosperm development. nih.gov The mechanism appears to involve the canonical cyclin D-CDKA;1-RBR1 pathway, as the levels of key proteins like CDKA;1 and retinoblastoma-related1 (RBR1) were significantly reduced in riboflavin-deficient mutants. nih.gov
Studies using human intestinal cell lines have corroborated these findings. In vitro experiments on Caco-2, HCT116, and HT29 cells demonstrated that riboflavin deficiency can inhibit cell growth. nih.gov The proposed mechanisms include a reduction in cellular ATP generation, an increase in oxidative stress, defective mitosis, and an accumulation of cells with an abnormal number of chromosomes (aneuploidy). nih.gov
Table 1: Effects of Riboflavin Deficiency on Cell Cycle Progression in Various Models
| Model System | Observed Effects | Associated Mechanisms | Reference |
|---|---|---|---|
| Maize (Zea mays) Endosperm | Arrest at G1 and S phases of the cell cycle. | Disruption of the cyclin D-CDKA;1-RBR1 pathway. | nih.gov |
| Human Intestinal Cells (Caco-2, HCT116, HT29) | Inhibition of cell growth, defective mitosis, accumulation of aneuploid cells. | Reduced cellular ATP generation, increased oxidative stress. | nih.gov |
| General (Review) | Interference with normal cell cycle progression. | Effects on the expression of regulatory genes (transcriptional and proteomic levels). | nih.gov |
Epigenetics refers to modifications that alter gene expression without changing the underlying DNA sequence. frontiersin.orgyoutube.com FMN and its derivative, flavin adenine dinucleotide (FAD), are increasingly recognized for their roles in these processes, particularly chromatin remodeling and DNA methylation. oaepublish.comnih.gov
The influence of FMN on epigenetics is closely tied to one-carbon metabolism. The FAD-dependent enzyme methylenetetrahydrofolate reductase (MTHFR) is crucial for converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.gov This product is essential for the regeneration of methionine, which is then converted to S-adenosylmethionine (SAM). nih.gov SAM is the universal methyl donor for nearly all methylation reactions in the cell, including the methylation of DNA and histones, which are key epigenetic marks that regulate gene expression. frontiersin.orgnih.gov
Direct research has shown that riboflavin supplementation can modify DNA methylation patterns. In a study involving adults with a specific MTHFR genotype (677TT), riboflavin supplementation was found to alter both global and gene-specific DNA methylation. ulster.ac.uk Furthermore, in maize studies, an unexpected upregulation of cell-cycle genes in riboflavin-deficient mutants was correlated with an increase in H3K4me3 levels, a specific type of histone methylation. This suggests a potential epigenetic backup mechanism to sustain cell-cycle progression under metabolically unfavorable conditions. nih.gov
Table 2: Role of Riboflavin and its Derivatives in Epigenetic Regulation
| Flavin Compound | Epigenetic Process | Mechanism of Action | Reference |
|---|---|---|---|
| FAD (from FMN) | DNA Methylation | FAD is a cofactor for MTHFR, an enzyme critical for the pathway that produces the universal methyl donor, S-adenosylmethionine (SAM). | nih.gov |
| Riboflavin | DNA Methylation | Supplementation alters global and gene-specific DNA methylation patterns in humans. | ulster.ac.uk |
| FMN/FAD | Chromatin Remodeling | Flavocoenzymes are involved in chromatin remodeling processes. | oaepublish.comnih.gov |
| Riboflavin | Histone Methylation | Deficiency in maize is linked to increased levels of H3K4me3, suggesting a compensatory epigenetic mechanism. | nih.gov |
Riboflavine 5'-(dihydrogen phosphate) in Microbiome Metabolic Pathways
The human gut microbiome is a complex ecosystem where microbes produce, consume, and compete for nutrients, including B vitamins. nih.govresearchgate.net FMN and its precursor, riboflavin, are central players in the metabolic pathways of these gut bacteria. nih.gov While some gut microbes can synthesize riboflavin de novo, others depend on external sources. nih.govfrontiersin.org
A significant discovery has been the identification of a unique set of FMN-binding β-glucuronidases (GUS) within the human gut microbiome. nih.govnih.gov These enzymes, found in commensal bacteria such as Faecalibacterium prausnitzii, Ruminococcus gnavus, and Roseburia hominis, directly link FMN to carbohydrate metabolism in the gut. nih.govnih.gov The FMN molecule binds to a surface groove on the GUS enzyme, distinct from the active site, and can influence the enzyme's kinetic properties. nih.gov This discovery reveals a previously unknown connection between a flavin cofactor and a glycoside hydrolase, suggesting a regulatory role for FMN in the breakdown of complex carbohydrates by gut bacteria. nih.govnih.gov
Table 3: Involvement of Riboflavine 5'-Phosphate (FMN) in Gut Microbiome Metabolism
| Bacterial Species | Metabolic Interaction with FMN/Riboflavin | Functional Implication | Reference |
|---|---|---|---|
| Faecalibacterium prausnitzii | Possesses FMN-binding β-glucuronidase (GUS) enzymes; utilizes riboflavin as an electron shuttle. | Links FMN to carbohydrate metabolism; promotes butyrate (B1204436) production. | nih.govnih.govnih.gov |
| Ruminococcus gnavus | Possesses FMN-binding β-glucuronidase (GUS) enzymes. | Suggests a role for FMN in carbohydrate metabolism. | nih.govnih.gov |
| Roseburia hominis | Possesses FMN-binding β-glucuronidase (GUS) enzymes. | Suggests a role for FMN in carbohydrate metabolism. | nih.govnih.gov |
| Bifidobacterium longum subsp. infantis | Capable of de novo riboflavin biosynthesis. | Contributes to the riboflavin pool within the gut ecosystem. | frontiersin.org |
Synthesis and Derivatization Approaches
Chemical Synthesis Methodologies
The chemical synthesis of Riboflavin (B1680620) 5'-(dihydrogen phosphate) primarily involves the direct phosphorylation of riboflavin. This process is characterized by the use of potent phosphorylating agents followed by carefully controlled hydrolysis and neutralization to yield the desired product.
The direct phosphorylation of riboflavin is a common industrial method for producing FMN. researchgate.net This process typically utilizes phosphorylating agents like phosphoryl chloride (POCl₃) to introduce a phosphate (B84403) group onto the 5'-hydroxyl position of the ribityl side chain of riboflavin. nih.govgoogle.com
The reaction is often conducted in an organic solvent. An improved method involves using a lactone, particularly γ-butyrolactone, as the solvent. google.comgoogle.com In this process, riboflavin is reacted with an excess of phosphoryl chloride, typically in a molar ratio of 1.2 to 3 moles of POCl₃ per mole of riboflavin. google.com The reaction proceeds at temperatures between 20°C and 50°C, forming a dark, homogeneous solution as the reaction completes. google.com
Another approach involves using chlorophosphoric acids, which can be prepared by reacting phosphorus oxychloride with water or phosphoric acid. acs.org This method is advantageous as it can phosphorylate sensitive molecules with minimal degradation, does not require a base like pyridine, and simplifies product isolation. acs.org The reaction with chlorophosphoric acids and riboflavin is rapid at room temperature. acs.org
| Phosphorylating Agent | Typical Solvent | Key Advantages |
| Phosphoryl Chloride (POCl₃) | γ-Butyrolactone | Improved process control and yield. google.comgoogle.com |
| Chlorophosphoric Acids | The reagent itself acts as a solvent | Good for sensitive substrates, no base required, easy product isolation. acs.org |
Following the initial phosphorylation reaction, the resulting intermediate, a riboflavin phosphate ester chloride, must be hydrolyzed. google.com This is a critical step to convert the intermediate into the final Riboflavin 5'-(dihydrogen phosphate). The hydrolysis is typically carried out by adding a significant amount of water (e.g., 30 to 50 moles of water per mole of riboflavin used) to the reaction mixture. google.comgoogle.com The temperature is carefully controlled, often raised to between 80°C and 95°C for a short period (1 to 15 minutes) to facilitate the reaction. google.comgoogle.com
After hydrolysis, the solution is cooled, and a neutralization or partial neutralization step is performed. If the monosodium salt is desired, an aqueous solution of sodium hydroxide (B78521) is added to adjust the pH to between 5.5 and 6. google.comgoogle.com This adjustment causes the monosodium salt of Riboflavin 5'-(dihydrogen phosphate) to crystallize out of the solution. google.com The final product is then isolated through filtration. google.compatsnap.com The resulting FMN typically contains less than 6% residual riboflavin and meets pharmaceutical purity requirements without needing extensive purification. google.com
Biotechnological and Enzymatic Synthesis
Biological systems offer sophisticated and highly specific routes for the synthesis of Riboflavin 5'-(dihydrogen phosphate). These methods leverage the natural metabolic pathways of microorganisms and the catalytic power of specific enzymes.
While the large-scale commercial production of riboflavin has largely shifted from chemical synthesis to microbial fermentation, the direct production of FMN via fermentation is an area of active development. nih.govnih.govfrontiersin.org Industrial production of riboflavin commonly uses microorganisms such as the bacterium Bacillus subtilis and the fungus Ashbya gossypii. nih.govresearchgate.net These organisms have been metabolically engineered to enhance the flux through the pentose (B10789219) phosphate and purine (B94841) biosynthetic pathways, which provide the precursors for riboflavin synthesis. nih.govnih.govfrontiersin.org
To produce FMN, strategies have been developed to engineer microbial strains, such as Escherichia coli, to not only produce riboflavin but also to efficiently convert it to FMN. nih.govbiorxiv.org One novel approach is "cofactor trapping," where an FMN-binding flavoprotein is overexpressed in E. coli. nih.gov This protein sequesters the FMN produced within the cell, removing it from the regulatory feedback loops that would normally inhibit its production and allowing for the isolation of highly pure FMN. nih.gov
| Microorganism | Role in Flavin Production | Engineering Strategy |
| Bacillus subtilis | Industrial producer of riboflavin. nih.gov | Overexpression of rib operon, optimization of precursor pathways. nih.govnih.govfrontiersin.org |
| Ashbya gossypii | Industrial producer of riboflavin. nih.gov | Engineering precursor supply (glycine, glyoxylic shunt). nih.gov |
| Escherichia coli | Host for engineered FMN production. nih.gov | Overexpression of riboflavin biosynthesis genes and flavokinases; "Cofactor trapping" methods. nih.govbiorxiv.org |
In many prokaryotes, including Corynebacterium ammoniagenes, the riboflavin kinase activity is located in the C-terminal module of a larger, bifunctional enzyme known as FAD synthetase (FADS). nih.govmdpi.comnih.gov This enzyme also contains an N-terminal FMN:adenylyltransferase (FMNAT) module that catalyzes the subsequent conversion of FMN to flavin adenine (B156593) dinucleotide (FAD). nih.govmdpi.com The binding of riboflavin and ATP to the RFK module induces significant conformational changes in the enzyme to facilitate the catalytic process. nih.gov
Synthesis of Related Flavin Derivatives
Riboflavin 5'-(dihydrogen phosphate) is a central molecule that serves as the direct precursor for other essential flavin derivatives, most notably Flavin Adenine Dinucleotide (FAD).
FAD is synthesized from FMN through the action of the enzyme FMN:adenylyltransferase (FMNAT; EC 2.7.7.2), also known as FAD synthetase. nih.govresearchgate.net This enzyme catalyzes the transfer of an adenylyl moiety from an ATP molecule to FMN, forming a pyrophosphate bridge between the two nucleotide structures. researchgate.netnih.gov In many bacteria, this FMNAT activity is part of the same bifunctional FADS enzyme that contains the riboflavin kinase module. mdpi.comnih.gov
Beyond FAD, a variety of other flavin derivatives can be synthesized for research and technological applications. These include:
π-Extended Flavins : These derivatives are created to alter the electronic and optical properties of the flavin core. A common synthetic route involves a Buchwald-Hartwig amination followed by the condensation of the resulting aromatic amines with violuric acid. rsc.org
Flavin-Oligonucleotide Adducts : To study the interactions between flavins and nucleic acids, flavin analogs can be covalently linked to oligonucleotides. acs.orgacs.org This is often achieved using phosphoramidite (B1245037) or H-phosphonate coupling methods, which allow the flavin moiety to be attached to the 5'-end of an oligonucleotide chain. acs.org
Flavin Adenine Dinucleotide (FAD) Synthesis from Riboflavine 5'-(dihydrogen phosphate)
The biosynthesis of Flavin Adenine Dinucleotide (FAD) from Riboflavine 5'-(dihydrogen phosphate) (FMN) is a critical enzymatic process in virtually all organisms. nih.gov This conversion is catalyzed by the enzyme FMN adenylyltransferase (FMNAT), also known as FAD synthetase or FAD pyrophosphorylase. nih.govnih.gov The reaction involves the transfer of an adenylyl group from adenosine (B11128) triphosphate (ATP) to FMN, yielding FAD and inorganic pyrophosphate (PPi). nih.govgoogle.com
Enzymatic Synthesis:
Enzymatic approaches are generally more efficient than chemical methods for synthesizing FAD from FMN. nih.gov Typical yields for the enzymatic conversion of FMN to FAD are reported to be between 85-93%. nih.gov In contrast, chemical synthesis routes often result in much lower yields, ranging from 6% to 14%. nih.gov
Several enzymes are utilized for this synthesis:
Monofunctional FAD Synthetases: These enzymes, like the one found in rat liver, specifically catalyze the adenylylation of FMN. nih.gov
Bifunctional FAD Synthetases: Certain microorganisms, such as Corynebacterium ammoniagenes and Bacillus subtilis, possess a bifunctional enzyme (sometimes referred to as RibCF or FADS) that has both riboflavin kinase (RFK) and FAD synthetase (FMNAT) activities. nih.govresearchgate.net This allows for the sequential conversion of riboflavin first to FMN and then to FAD. nih.gov The final product can be controlled by adjusting the concentration of ATP in the reaction mixture; a higher concentration of ATP favors the production of FAD. nih.gov The FAD synthetase from Brevibacterium ammoniagenes is a well-studied example used for the synthesis of FAD and its analogues. google.comnih.gov
The FAD synthetase from the pathogen Brucella ovis (BoFADS) exhibits interesting regulatory properties. While its riboflavin kinase activity is independent of the redox status, its FMNAT activity requires strong reducing conditions to proceed. nih.gov
Chemical Synthesis:
While less efficient, chemical methods for FAD synthesis exist. These typically involve the condensation of FMN with an activated form of adenosine monophosphate (AMP). acs.org However, these routes often involve multiple steps and can produce byproducts, complicating purification. nih.gov
| Enzyme/Method | Source Organism/Type | Description | Reported Yield |
|---|---|---|---|
| FAD Synthetase (FMNAT) | Various (e.g., Rat Liver, Yeast) | A monofunctional enzyme that catalyzes the adenylylation of FMN using ATP. nih.gov | High |
| Bifunctional FAD Synthetase (FADS/RibCF) | Corynebacterium ammoniagenes, Bacillus subtilis | A single enzyme with both riboflavin kinase and FAD synthetase activities, converting riboflavin to FAD. nih.govresearchgate.net | 85-93% (enzymatic FMN to FAD step) nih.gov |
| Chemical Synthesis | Organic Synthesis | Involves condensation of FMN with an activated AMP derivative. acs.org | 6-14% nih.gov |
Synthesis of Iso-Riboflavine 5'-(dihydrogen phosphate) (Iso-FMN) and its Analogues
The synthesis of FMN analogues is crucial for probing the structure and function of flavoproteins. nih.govkiesslinglab.com These synthetic analogues often involve modifications to the isoalloxazine ring system or the phosphate group.
Deaza-FMN Analogues:
Thio-FMN Analogues:
2-Thiohydantoins: These compounds are sulfur analogues of hydantoins and can be synthesized by heating a mixture of an α-amino acid and thiourea. nih.gov This method is noted for its simplicity and scalability. nih.gov
Riboflavin 5'-phosphorothioate (5'-FMNS): This analogue replaces a non-bridging oxygen atom in the phosphate group with a sulfur atom. Its chemical synthesis is achieved through the reaction of riboflavin with thiophosphoryl chloride in trimethyl phosphate, which forms a riboflavin 4',5'-cyclic phosphorothioate (B77711) intermediate. Subsequent alkaline hydrolysis yields the final 5'-FMNS product. nih.gov
| FMN Analogue | Key Structural Modification | Synthetic Approach | Reference |
|---|---|---|---|
| 1-Deaza-FMN | Nitrogen at position 1 replaced by carbon. | Chemical synthesis of 1-deazariboflavin (B42587) followed by enzymatic phosphorylation. | kiesslinglab.comdaneshyari.com |
| 5-Deaza-FMN | Nitrogen at position 5 replaced by carbon. | Chemical synthesis of 5-deazariboflavin (B42581) followed by enzymatic phosphorylation. | nih.govkiesslinglab.com |
| Riboflavin 5'-phosphorothioate (5'-FMNS) | Oxygen in the phosphate group replaced by sulfur. | Chemical synthesis from riboflavin and thiophosphoryl chloride, followed by hydrolysis. | nih.gov |
Structural Modifications and Their Functional Consequences
Modifying the structure of FMN or its binding environment within a protein can have profound effects on its function, including its binding affinity, redox potential, and catalytic activity. nih.govacs.org
Modifications to the Protein Environment: The protein scaffold plays a critical role in tuning the properties of the FMN cofactor. nih.govnih.gov In flavodoxins, which are small FMN-containing electron transfer proteins, specific amino acid residues in the FMN binding pocket are crucial for function.
Glycine-61 in Desulfovibrio vulgaris Flavodoxin: Site-directed mutagenesis to replace glycine-61 with bulkier residues (Alanine, Valine, Leucine) resulted in destabilization of the FMN semiquinone. acs.org X-ray crystallography showed that these mutations caused the protein loop containing this residue to move away from the flavin ring, impairing a key hydrogen bond and altering the redox potentials. acs.org
Residues in Fusobacterium nucleatum Flavodoxin: The flavodoxin from this organism has unusually high redox potentials. nih.gov This is partly attributed to natural variations in conserved residues. For instance, a Y94F mutation in a similar flavodoxin made the oxidized/semiquinone redox potential (Eox/sq) more electropositive, while the reverse mutation (F93Y) in the F. nucleatum flavodoxin made the Eox/sq significantly more negative (from -43 mV to -97 mV), highlighting the importance of the aromatic residue that sandwiches the FMN cofactor. nih.gov
Modifications to the FMN Molecule: Directly altering the chemical structure of FMN creates analogues that can be used to probe enzyme mechanisms.
Riboflavin 5'-phosphorothioate (5'-FMNS): This analogue, with a sulfur-for-oxygen substitution in the phosphate group, was tested for its ability to reconstitute NADPH-cytochrome P-450 reductase that had been depleted of its native FMN. nih.gov The results showed that 5'-FMNS was fully competent in restoring the enzyme's activity, indicating that this structural modification was well-tolerated and functionally viable in this specific enzyme system. nih.gov
FMN Analogues and Riboswitch Binding: The FMN riboswitch is an RNA element that controls gene expression by binding directly to FMN. pnas.orgwikipedia.org Structural modifications to the FMN ligand can significantly impact this interaction. Studies have shown that the isoalloxazine core is crucial for binding, while modifications to the ribityl-phosphate chain can be tolerated to some extent. acs.org For example, removing the terminal phosphate group significantly weakens binding and alters the regulatory activity. nih.gov This structure-activity relationship is critical for designing novel antibacterial drugs that target FMN riboswitches. nih.gov
| Modification | System Studied | Functional Consequence | Reference |
|---|---|---|---|
| Replacement of Glycine-61 with bulkier residues | Desulfovibrio vulgaris flavodoxin | Destabilized FMN semiquinone, altered redox potentials, and reduced FMN binding affinity. | acs.org |
| F93Y mutation in FMN-shielding residue | Fusobacterium nucleatum flavodoxin | Shifted the Eox/sq redox potential from -43 mV to -97 mV. | nih.gov |
| Substitution of phosphate oxygen with sulfur (5'-FMNS) | NADPH-cytochrome P-450 reductase | Fully restored enzymatic activity in FMN-depleted enzyme. | nih.gov |
| Removal of terminal phosphate group from FMN | Bacillus subtilis FMN riboswitch | Reduced binding affinity and altered transcription termination efficiency. | nih.gov |
Analytical Methodologies for Riboflavine 5 Dihydrogen Phosphate Research
Spectrometric Techniques
Spectrometry is a cornerstone for the analysis of FMN, leveraging its unique mass-to-charge ratio and inherent fluorescent properties. These techniques are widely applied for both qualitative and quantitative assessments in complex biological and chemical systems.
Mass Spectrometry (MS) Applications (e.g., LC-MS, LC-ESI-QTOF, LC-ESI-QQ)
Mass spectrometry, particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of FMN. This combination allows for the separation of FMN from other compounds in a mixture before its detection and identification based on its mass-to-charge ratio. nih.govwaters.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are frequently employed for the simultaneous determination of B-group vitamins, including FMN. waters.comnih.gov These methods offer high sensitivity and specificity. nih.gov For instance, the use of MaxPeak High Performance Surfaces (HPS) technology in LC-MS/MS systems has been shown to improve sensitivity for FMN by 3 to 10 times compared to conventional stainless-steel surfaces, by reducing analyte-metal interactions. waters.comwaters.com This results in higher response, less peak tailing, and better linearity. waters.comwaters.com
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry provides rapid and comprehensive characterization of compounds. nih.gov It is used for acquiring high-resolution mass spectral data, which aids in the positive identification of FMN and its related compounds. waters.comnih.gov ESI can be operated in both positive and negative ionization modes to detect different adducts of the molecule. nih.gov For example, in negative mode, the deprotonated molecule [M-H]⁻ is often observed at a precursor m/z of 455.104. nih.gov
Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QqQ) mass spectrometry is another valuable technique. Flow-injection analysis with a triple quadrupole mass spectrometer (QqQ/MS) has been used to obtain MS2 spectra for FMN in both positive and negative ionization modes, showing precursor ions like [M+H]⁺ and [M-H]⁻. nih.gov
A summary of various mass spectrometry applications for FMN analysis is presented below.
| Technique | Instrument Type | Ionization Mode | Precursor Ion (m/z) | Key Findings/Application | Reference |
| LC-ESI-QTOF | UPLC Q-Tof Premier, Waters | Negative (ESI) | 455.104 ([M-H]⁻) | Provides MS2 level data with low-energy CID fragmentation. | nih.gov |
| LC-ESI-QTOF | Not Specified | Positive (ESI) | Not Specified | Used for rapid characterization of saponin (B1150181) glycosides, demonstrating discrimination of isomers based on peak abundance ratios. | nih.gov |
| Flow-injection QqQ/MS | TQD, Waters | Positive (ESI) | 457.4 ([M+H]⁺) | Experimental MS2 data acquisition. | nih.gov |
| Flow-injection QqQ/MS | TQD, Waters | Negative (ESI) | 455.41 ([M-H]⁻) | Experimental MS2 data acquisition. | nih.gov |
| LC-MS/MS | Xevo TQ-S micro MS | Not Specified | Not Specified | Used for simultaneous analysis of B-group vitamins in energy drinks and dietary supplements with improved sensitivity. | waters.comwaters.com |
| UPLC/PDA/MS | ZQ 2000 Mass Detector | Not Specified | Not Specified | Allows for positive compound identification and aided in the initial identification of related unknown compounds. | waters.com |
Fluorescent Detection Methods
The inherent fluorescence of the isoalloxazine ring in FMN makes fluorescence-based detection methods highly suitable and sensitive for its quantification. scispace.com These methods are often more sensitive than other techniques. cabidigitallibrary.org
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a common and robust method for the direct quantification of FMN, riboflavin (B1680620), and flavin adenine (B156593) dinucleotide (FAD). nih.govnih.gov This technique has been successfully applied to determine the concentration of these flavins in a variety of samples, including plasma, urine, wine, and other beverages. nih.govnih.gov The method's selectivity is enhanced by using specific excitation and emission wavelengths; for instance, an excitation wavelength of approximately 460 nm and an emission wavelength of around 530 nm are typically used. fao.org In a specific application for analyzing wine, an excitation wavelength of 265 nm and an emission wavelength of 525 nm were employed to improve selectivity. nih.gov
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer process between an excited donor fluorophore and a suitable acceptor molecule. nih.govhoriba.com The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor (typically in the 10-100 Å range), making it a powerful tool for studying molecular interactions. horiba.comthermofisher.com
FRET has been utilized to study the binding of riboflavin, the precursor to FMN, to proteins and to develop novel detection systems.
Protein Binding Studies : The interaction between riboflavin and cytochrome P450 2B4 has been investigated using FRET. In this system, riboflavin acts as the energy donor and the cytochrome P450 heme acts as the energy acceptor. The quenching of riboflavin's fluorescence upon binding indicated the formation of a complex and allowed for the determination of the apparent dissociation constant. nih.gov
Vitamin B2 Detection : A selective detection method for riboflavin (Vitamin B2) has been developed based on FRET from photoluminescent sulfonated graphene (SG) as the donor to riboflavin as the acceptor. nih.gov The strong spectral overlap between the emission of SG and the absorption of riboflavin at pH 4 enables this energy transfer. nih.gov This FRET-based method was found to be superior to ordinary fluorescence methods for detecting riboflavin in the presence of other biomolecules. nih.gov
Plasmon-Enhanced Fluorescence (PEF), also known as Metal-Enhanced Fluorescence (MEF), is a technique that utilizes the interaction of fluorophores with surface plasmons on metallic nanostructures to amplify fluorescence signals. nih.govfrontiersin.org This interaction can significantly increase the brightness of a fluorophore by enhancing its radiative decay rate and improving its quantum yield. frontiersin.org
The core principle involves coupling the excited state of a fluorophore with the localized surface plasmon resonance (LSPR) of a metallic nanoparticle, which requires a significant overlap between the nanoparticle's LSPR and the fluorophore's absorption or emission spectra. frontiersin.org While direct studies applying PEF to FMN are not prevalent, the principles of the technique are applicable to any fluorophore, including FMN. The method offers the potential to overcome issues like photobleaching and to achieve lower detection limits, making it a promising area for future research in the analysis of weakly emitting fluorophores or trace amounts of FMN. frontiersin.org The enhancement is dependent on the distance between the fluorophore and the metal surface, requiring an optimal spacer to balance enhancement against potential quenching effects. frontiersin.org
Spectrofluorimetry is a widely used method for the quantitative analysis of riboflavin and its derivatives. scispace.com A stability-indicating spectrofluorimetric method has been developed for the simultaneous assay of riboflavin and its main photoproducts, such as lumichrome (B1664701) and lumiflavin (B1675435). nih.gov This is particularly important as standard methods, like the United States Pharmacopeia (USP) spectrofluorimetric method, may not distinguish between the fluorescence of riboflavin and its photoproducts, potentially leading to inaccurate results. nih.gov One study demonstrated that the USP method could overestimate the quantity of the vitamin by about 11% due to interference from the fluorescence of photoproducts. nih.gov The method involves selective extraction of the photoproducts at different pH values, followed by fluorescence measurements, ensuring a more accurate quantification of the parent compound. nih.gov
UV/Visible Spectrophotometry
UV/Visible spectrophotometry is a fundamental technique for the analysis of Riboflavine 5'-(dihydrogen phosphate), leveraging its inherent ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The molecule exhibits a characteristic bright yellow color and displays strong yellow-green fluorescence in aqueous solutions under transmitted light, a property that is quenched by the addition of inorganic acids or alkalis. chembk.com
The absorption spectrum of FMN is characterized by multiple absorbance maxima. In a phosphate (B84403) buffer at a neutral pH of 7.0, it shows distinct peaks at approximately 267 nm, 372 nm, and 444 nm. chembk.com Other studies report similar peaks, with slight variations depending on the solvent and pH. For instance, absorbance maxima have been noted at 224 nm and 268 nm, as well as at 445 nm in 0.1N NaOH. saspublishers.comijpsr.com The ratio of absorbance at different wavelengths, such as A375/A267 and A444/A267, can be used as a purity check, with expected ranges of 0.30-0.34 and 0.35-0.40, respectively. fao.org The molar absorptivity (extinction coefficient) is also pH-dependent; at 440 nm, it has been measured at 11,772.7 L mol⁻¹cm⁻¹ in a citric acid buffer at pH 5.03. unomaha.edu This technique forms the basis for quantitative assays, where the concentration of FMN is determined by measuring its absorbance at a specific wavelength, typically the maximum at 444 nm. nih.gov
| Wavelength (nm) | Condition | Reference |
|---|---|---|
| 224, 268 | General | saspublishers.com |
| 254 | General | rasayanjournal.co.in |
| 267, 372, 444 | Phosphate buffer (pH 7.0) | chembk.com |
| 440 | Citric acid buffer (pH 5.03) | unomaha.edu |
| 444 | Quantitative analysis | nih.gov |
| 445 | 0.1N NaOH | ijpsr.com |
Chromatographic Separations
Chromatographic methods are powerful tools for separating FMN from other flavins and components in complex mixtures. High-performance liquid chromatography and thin-layer chromatography are the most common techniques used.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of FMN and other riboflavin vitamers. nih.gov The method is highly sensitive and specific, particularly when coupled with fluorescence detection, which is necessary for measuring the trace levels of vitamin B2 often found in food samples. glsciences.comresearchgate.net
Reverse-phase HPLC is the most common approach, typically utilizing a C18 column. saspublishers.comisroset.org The separation is achieved using a mobile phase, which is often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as phosphate or acetate (B1210297) buffer, run in either isocratic or gradient mode. nih.govglsciences.comisroset.org For fluorescence detection, the excitation wavelength is set around 445-460 nm, and the emission is monitored at approximately 525-530 nm. glsciences.comnih.gov In some methods, FMN is first converted to riboflavin via enzymatic hydrolysis with acid or alkaline phosphatase, which is then quantified. nih.govjst.go.jp The technique demonstrates excellent linearity and accuracy, with reported detection limits for FMN as low as 0.05 ng. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | saspublishers.comisroset.org |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 5) | nih.gov |
| Detection | Fluorescence (Ex: ~445 nm, Em: ~530 nm) | glsciences.com |
| Flow Rate | 0.8 - 1.0 mL/min | glsciences.comisroset.org |
| Detection Limit | 0.05 ng | nih.gov |
Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic method used for the qualitative analysis and separation of flavins. researchgate.netresearchgate.net In this technique, a sample is spotted onto a stationary phase, such as a silica (B1680970) gel plate, and a solvent (the mobile phase) is allowed to move up the plate via capillary action. mn-net.com
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Different flavin compounds (Riboflavin, FMN, and FAD) will travel at different rates, resulting in distinct spots. researchgate.net The position of each spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com By comparing the Rf value of an unknown spot to that of a known standard run on the same plate, the compound can be identified. researchgate.netresearchgate.net TLC is particularly useful for verifying the products of enzymatic reactions or for a quick assessment of sample composition. researchgate.net
Electrochemical Detection Methods
Electrochemical methods, particularly voltammetry, provide a sensitive means to study the redox properties of Riboflavine 5'-(dihydrogen phosphate). researchgate.net These techniques are based on measuring the current that results from the application of a varying potential to an electrode submerged in a solution containing the analyte.
Cyclic voltammetry (CV) has been used extensively to investigate the electrochemical behavior of FMN. researchgate.netresearchgate.net Studies show that FMN undergoes a quasi-reversible redox reaction. researchgate.net In buffered solutions across a pH range of 3 to 11, this transformation typically involves a two-electron, two-proton (2e⁻/2H⁺) process, converting FMN to its fully reduced form, FMNH₂. researchgate.netresearchgate.netnih.gov The redox potential is pH-dependent, shifting to more negative potentials as the pH increases. researchgate.netresearchgate.net The relationship between the peak currents and the square root of the scan rate indicates that the process is controlled by mass transport. researchgate.net Various electrodes, including glassy carbon and modified screen-printed electrodes, have been employed for FMN detection, demonstrating the method's versatility and potential for sensor development. researchgate.netnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Cyclic Voltammetry (CV) | researchgate.netresearchgate.net |
| Redox Process | Quasi-reversible, 2-electron/2-proton transfer | researchgate.netnih.gov |
| Rate-Determining Step | Mass transport | researchgate.net |
| pH Dependence | Redox potential shifts to more negative values with increasing pH | researchgate.netresearchgate.net |
| Linear Detection Range | 20 nM to 7 μM | nih.gov |
| Limit of Detection (LOD) | 11 nM | nih.gov |
Electrophoretic Techniques
Electrophoretic methods separate molecules based on their size and charge in an electric field. For neutral molecules like some vitamins, modifications to standard capillary electrophoresis are required.
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the utility of capillary electrophoresis to the separation of neutral analytes. wikipedia.orgnih.gov This makes it well-suited for analyzing complex mixtures of water-soluble vitamins, including both charged and neutral species. researchgate.netresearchgate.net
The technique works by adding a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgnih.gov This results in the formation of charged micelles, which act as a pseudo-stationary phase. kapillarelektrophorese.com Neutral analytes are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org The separation is carried out in a fused silica capillary under a high voltage. researchgate.net MEKC has been successfully applied to the simultaneous determination of multiple vitamins in pharmaceutical and food samples, offering rapid analysis times and high separation efficiency. researchgate.netresearchgate.net
Capillary Electrophoresis Chromatography (CEC)
Capillary Electrophoresis (CE) and its variants represent powerful techniques for the analysis of Riboflavine 5'-(dihydrogen phosphate), also known as Flavin Mononucleotide (FMN). These methods offer high resolution, rapid analysis times, and require minimal sample volumes.
One of the primary modes used is Capillary Zone Electrophoresis (CZE), which separates ions based on their charge-to-mass ratio and electrophoretic mobility. researchgate.netnih.gov In this technique, a sample is introduced into a narrow capillary filled with a conductive buffer solution. researchgate.net When an electric field is applied, ions migrate towards the electrode of opposite charge at different velocities, allowing for their separation. researchgate.net
A significant modification of CE for the analysis of both charged and neutral molecules is Micellar Electrokinetic Chromatography (MEKC). hmdb.caresearchgate.net MEKC introduces a surfactant, such as sodium dodecyl sulfate (SDS), into the buffer at a concentration above its critical micelle concentration (CMC). hmdb.ca This forms micelles that act as a pseudo-stationary phase. Neutral and hydrophobic analytes can partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. hmdb.ca Because the anionic SDS micelles migrate against the electroosmotic flow (EOF), analytes that interact more strongly with the micelles will have longer retention times, enabling their separation. nih.govhmdb.ca
Several studies have successfully applied these techniques for the quantification of FMN and other flavins. For instance, FMN, Riboflavin, and Flavin Adenine Dinucleotide (FAD) have been quantified in mammalian cells using CE with LED-induced fluorescence detection, achieving limits of detection in the nanomolar range (0.5–3.8 nM). nih.gov MEKC methods have been developed for the simultaneous determination of multiple water-soluble vitamins, including riboflavin, in pharmaceutical and food samples. aip.orgaip.org A typical MEKC separation might be completed in under 8 minutes. aip.org
The operational parameters in CE and MEKC are critical for achieving optimal separation. These include the composition and pH of the background electrolyte (BGE), surfactant concentration, applied voltage, and detection wavelength. aip.orgaip.org For the analysis of FMN and other vitamins, borate (B1201080) buffers are commonly used, often at an alkaline pH to generate a strong EOF. aip.orgaip.org
Table 1: Example of MEKC Conditions for Vitamin B2 Analysis
| Parameter | Condition | Reference |
| Technique | Micellar Electrokinetic Chromatography (MEKC) | aip.org |
| Background Electrolyte | 0.02 mol L⁻¹ borate at pH 8.70 | aip.org |
| Surfactant | 2.0 % (w/v) Sodium Dodecyl Sulfate (SDS) | aip.org |
| Organic Modifier | 10.0 % (v/v) ethanol | aip.org |
| Capillary | Fused silica | aip.org |
| Applied Voltage | 28 kV | aip.org |
| Temperature | 25 °C | aip.org |
| Detection | 214 nm | aip.org |
| Migration Time for Riboflavin | 8.13 ± 0.04 min | aip.org |
Advanced Sample Preparation for Riboflavine 5'-(dihydrogen phosphate) Analysis
Accurate quantification of total riboflavin content in a sample often requires the hydrolysis of phosphorylated forms like FMN and FAD to the parent compound, riboflavin. This is achieved through either acid hydrolysis or enzymatic dephosphorylation, which breaks the phosphate ester bond.
Acid Hydrolysis involves treating the sample with a strong acid, such as hydrochloric acid (HCl), and heat. This process effectively cleaves the phosphate group from FMN. For example, a common method involves hydrolysis with 6 M HCl at elevated temperatures (e.g., 110°C) for several hours under vacuum or nitrogen to release the bound vitamin. creative-proteomics.com However, acid hydrolysis can be a harsh method, potentially leading to the degradation of other sample components or isomerization of the riboflavin itself. Studies have shown that in acidic solutions (pH < 2), the phosphate group of FMN can migrate, leading to the formation of isomers like the 4'-, 3'-, and 2'-phosphates. nih.gov The primary reaction at pH values between 3 and 7 is the hydrolysis of FMN to riboflavin. nih.gov Gas-phase acid hydrolysis using neat formic acid at high temperatures (140°C) has also been utilized for the complete breakdown of biomolecules for analysis. nih.gov
Enzymatic Dephosphorylation offers a milder and more specific alternative to acid hydrolysis. This method utilizes phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. Alkaline phosphatase is frequently used for this purpose, as it efficiently hydrolyzes both FMN and FAD to riboflavin. nih.govnih.gov The process typically involves incubating the sample with the enzyme under optimized conditions of pH and temperature. For instance, FMN phosphatase purified from goat liver shows optimal activity at pH 5.0 and 50°C. researchgate.net The enzymatic reaction follows saturation kinetics, and Michaelis-Menten constants (Km) have been determined for the hydrolysis of FMN by various phosphatases. Purified alkaline phosphatase from the intestinal brush-border membrane shows a Kₘ value of 11.0 mmol/L for FMN. nih.gov A validated method for quantifying riboflavin 5'-phosphate in water for animal feed involves a combination of acid hydrolysis followed by enzymatic dephosphorylation before analysis by HPLC, demonstrating the utility of combining these approaches for robust sample preparation. nih.gov
Spectroscopic Characterization of Riboflavine 5'-(dihydrogen phosphate)
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups and characterizing the vibrational modes of Riboflavine 5'-(dihydrogen phosphate). The FTIR spectrum of FMN displays characteristic absorption bands corresponding to the vibrations of its isoalloxazine ring system and the attached ribityl phosphate chain.
The most prominent region in the FTIR spectrum of FMN is between 1450 and 1800 cm⁻¹, where the stretching vibrations of the C=O, C=C, and C=N bonds of the isoalloxazine ring are observed. researchgate.net In its oxidized state, FMN exhibits two distinct carbonyl stretching bands. aip.org Based on DFT computations and experimental data, the band around 1700-1702 cm⁻¹ is assigned to the C4=O stretching vibration, while the band near 1638-1640 cm⁻¹ corresponds to the C2=O stretch. aip.orgresearchgate.net Other significant bands in this region include those for C=C and C=N stretching modes at approximately 1580 cm⁻¹ and 1548 cm⁻¹. aip.orgresearchgate.net The phosphate group (PO₃²⁻) also gives rise to a characteristic asymmetric stretching band, which has been observed at 1051 cm⁻¹. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Oxidized Riboflavine 5'-(dihydrogen phosphate) (FMN)
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~1702 | ν(C4=O) | aip.org |
| ~1638 | ν(C2=O) | aip.org |
| ~1580 | ν(C=N), ν(C=C) | aip.orgresearchgate.net |
| ~1548 | ν(C=C), ν(C=N) | aip.orgresearchgate.net |
| ~1051 | Asymmetric ν(PO₃²⁻) | researchgate.net |
Note: ν denotes a stretching vibration. Band positions can vary slightly depending on the sample state (e.g., solid, solution) and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Riboflavine 5'-(dihydrogen phosphate) at the atomic level. Both ¹H (proton) and ¹³C NMR are used to assign the chemical shifts of the various atoms in the molecule, confirming its structure and probing its conformation in solution.
The ¹H NMR spectrum of FMN shows distinct signals for the protons of the isoalloxazine ring and the ribityl side chain. The aromatic protons on the benzene (B151609) sub-ring typically appear as singlets in the downfield region (around 7.8-8.0 ppm). The methyl groups attached to this ring also produce sharp singlet signals, but at a much more upfield position (around 2.4-2.5 ppm). chemicalbook.com The protons of the ribityl chain (H1' to H5') resonate in the range of approximately 3.8 to 5.0 ppm, often showing complex splitting patterns (e.g., multiplets, doublets of doublets) due to coupling with adjacent protons and the phosphorus atom of the phosphate group. chemicalbook.comhmdb.ca
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons (C2 and C4) are typically the most downfield, appearing around 160-170 ppm. The other sp²-hybridized carbons of the isoalloxazine ring resonate between approximately 115 and 150 ppm. The sp³-hybridized carbons of the ribityl side chain are found in the more upfield region of the spectrum, typically between 65 and 75 ppm. chemicalbook.com NMR has also been instrumental in studying the structure of FMN when bound to biological macromolecules, such as RNA aptamers, revealing the specific interactions involved in complex formation. rcsb.org
Table 3: Representative ¹H NMR Chemical Shifts for Riboflavin in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |
| H (N3) | 11.35 | s | chemicalbook.com |
| H-6 | 7.85 | s | chemicalbook.com |
| H-9 | 7.90 | s | chemicalbook.com |
| H-1' | 4.92, 4.60 | m | chemicalbook.com |
| H-2' | 4.25 | m | chemicalbook.com |
| CH₃-7 | 2.47 | s | chemicalbook.com |
| CH₃-8 | 2.39 | s | chemicalbook.com |
Note: This table shows data for Riboflavin as a reference; shifts for FMN will be similar for the ring system but will show differences in the ribityl chain due to phosphorylation.
Studies on Fluorescence Quenching in Flavin-Protein Complexes
Riboflavine 5'-(dihydrogen phosphate) is intrinsically fluorescent, with an emission maximum around 525 nm when excited at approximately 373 nm or 445 nm. wordpress.com The quantum yield of fluorescence for free FMN in solution is about 0.27. wordpress.com However, when FMN binds to proteins to form flavoproteins, its fluorescence is often significantly quenched. wordpress.comresearchgate.net This quenching phenomenon is a sensitive probe of the flavin's microenvironment and its interactions within the protein's binding site.
The extent of quenching can be dramatic, with the fluorescence quantum yield of FMN dropping to values as low as 0.003 to 0.013 when bound to flavodoxin. wordpress.com The primary mechanism for this quenching is often static, resulting from the formation of a non-fluorescent ground-state complex between the flavin and the protein. researchgate.netbohrium.com This is frequently attributed to stacking interactions between the isoalloxazine ring of FMN and aromatic amino acid residues, such as tryptophan or tyrosine, in the binding pocket. wordpress.comresearchgate.net
Fluorescence quenching studies are widely used to:
Determine the binding affinity (association constants) of FMN to its apoprotein. researchgate.net
Investigate the integrity of the flavin binding site during protein folding and denaturation studies. wordpress.com
Probe conformational changes in the protein. For example, the accessibility of tryptophan residues in a riboflavin-binding protein to external quenchers changes with pH, reflecting alterations in the protein's structure. nih.gov
This quenching effect has also been harnessed to develop high-throughput screening assays. A method called Fluorescent Ligand Equilibrium Displacement (FLED) uses the increase in FMN fluorescence upon its displacement from an RNA riboswitch by a test compound to identify new potential ligands. mdpi.com
Method Validation and Performance Characteristics
The validation of analytical methods is a critical process in the research and quality control of Riboflavine 5'-(dihydrogen phosphate), also known as Flavin Mononucleotide (FMN). This procedure ensures that a chosen analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Key performance characteristics are evaluated to demonstrate a method's capability. gmpinsiders.com These characteristics typically include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. gmpinsiders.com
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of Riboflavine 5'-(dihydrogen phosphate). Validation of HPLC methods involves a systematic study of various parameters. For instance, a stability-indicating HPLC method was developed for the assay of Riboflavin 5'-Sodium Phosphate, a salt of Riboflavine 5'-(dihydrogen phosphate). rasayanjournal.co.in The validation of this method demonstrated its suitability across several performance metrics. rasayanjournal.co.incabidigitallibrary.org
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. gmpinsiders.com For HPLC methods, this is often demonstrated by the separation of the analyte peak from other components, such as impurities or degradation products. saspublishers.com In one method, qualitative determination was confirmed using retention time, UV spectrum, and MS spectrum, ensuring the correct identification of Riboflavine 5'-(dihydrogen phosphate). saspublishers.com
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. rasayanjournal.co.in This is typically evaluated by calculating a regression line from the analysis of at least five different concentrations. gmpinsiders.com A correlation coefficient (r²) close to 1 indicates a strong linear relationship. For example, a validation study for an HPLC method for riboflavin capsules showed a linearity of r² > 0.99 over a concentration range of 80 to 120 µg/mL. gerpac.eu Another study using fluorescence spectrometry demonstrated a linear relationship for FMN concentrations between 12.5 and 625.0 ng/mL. nih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of the known amount of analyte added. A study on riboflavin capsules reported mean recoveries of 101.3% (± 0.1), 99.8% (± 0.1), and 99.8% (± 0.1) for three different quality control concentrations. gerpac.eu Another HPLC-UV method for Riboflavin sodium phosphate showed recovery rates ranging from 97% to 100.5%. europa.eu
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). gmpinsiders.com A stability-indicating method for Riboflavin 5-Sodium Phosphate was found to have a reproducibility with an RSD of 2.1%. rasayanjournal.co.inresearchgate.net In a separate validation, the coefficient of variation for repeatability was found to be 1.7%, 1.1%, and 1.2% for three different concentrations. gerpac.eu
The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gerpac.eu For an HPLC method for riboflavin capsules, the LOD and LOQ were determined to be 10 µg/mL and 29 µg/mL, respectively. gerpac.eu
The following interactive tables summarize the performance characteristics of various analytical methods used for the determination of Riboflavine 5'-(dihydrogen phosphate) and related compounds as reported in scientific literature.
Performance Characteristics of HPLC Methods for Riboflavin 5'-Phosphate Analysis
| Parameter | Method Details | Value | Source |
|---|---|---|---|
| Linearity (Correlation Coefficient, r²) | HPLC method for riboflavin capsules | > 0.99 | gerpac.eu |
| Accuracy (Recovery) | HPLC-UV method for Riboflavin sodium phosphate | 97% - 100.5% | europa.eu |
| Accuracy (Mean Recovery) | HPLC method for riboflavin capsules (QC1, QC2, QC3) | 101.3%, 99.8%, 99.8% | gerpac.eu |
| Precision (Reproducibility, %RSD) | Stability-indicating method for Riboflavin 5-Sodium Phosphate | 2.1% | rasayanjournal.co.inresearchgate.net |
| Precision (Repeatability, CV) | HPLC method for riboflavin capsules (QC1, QC2, QC3) | 1.7%, 1.1%, 1.2% | gerpac.eu |
| Limit of Detection (LOD) | HPLC method for riboflavin capsules | 10 µg/mL | gerpac.eu |
| Limit of Quantitation (LOQ) | HPLC method for riboflavin capsules | 29 µg/mL | gerpac.eu |
| Range | Assay of Riboflavin 5-Sodium Phosphate in syrup | 0.1 – 2.3 mg/ml | rasayanjournal.co.in |
Performance Characteristics of Spectrofluorimetric Methods for FMN Analysis
| Parameter | Method Details | Value | Source |
|---|---|---|---|
| Linearity (Concentration Range) | Fluorescence spectrometry of FMN | 12.5 - 625.0 ng/mL | nih.gov |
| Linearity (Correlation Coefficient, r) | FMN quantification in different media | 0.994 - 1.0 | nih.gov |
Mechanistic Studies of Riboflavine 5 Dihydrogen Phosphate Activity
Redox Activity and Electron Transfer Mechanisms
Riboflavine 5'-(dihydrogen phosphate), also known as flavin mononucleotide (FMN), is a critical cofactor for a diverse class of enzymes called oxidoreductases. Its redox activity is central to its function, enabling it to participate in a wide array of biochemical reactions. The chemical versatility of FMN stems from the isoalloxazine ring system, which can exist in three primary oxidation states: oxidized (FMN), a one-electron reduced neutral semiquinone radical (FMNH•), and a two-electron reduced hydroquinone (B1673460) (FMNH₂). nih.govnih.gov This allows FMN to act as a conduit for electrons, participating in both one- and two-electron transfer processes. nih.govnih.gov Consequently, FMN is a more potent oxidizing agent than nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov
As a prosthetic group in enzymes like NADH dehydrogenase, FMN facilitates the transfer of electrons within the mitochondrial electron transport chain. nih.gov The mechanism often involves the reversible interconversion between the three redox states during the catalytic cycle. nih.gov Studies on the interaction between hemin (B1673052) (an iron-containing protoporphyrin) and riboflavin (B1680620) demonstrate that hemin can activate riboflavin reduction through a two-electron, two-proton pathway, providing a model for understanding extracellular electron transfer (EET) mechanisms where FMN acts as a mediator.
Table 7.1: Redox States of Riboflavine 5'-(dihydrogen phosphate) (FMN)
| State | Name | Number of Electrons Gained |
|---|---|---|
| FMN | Oxidized (Quinone) | 0 |
| FMNH• | Semiquinone (Radical) | 1 |
| FMNH₂ | Reduced (Hydroquinone) | 2 |
Photosensitivity and Photochemical Reactions
Riboflavine 5'-(dihydrogen phosphate) is highly sensitive to light, particularly in the UV and visible regions of the electromagnetic spectrum. This photosensitivity leads to a series of photochemical reactions, including photodegradation and the generation of reactive chemical species. This property is fundamental to its role in blue-light photoreceptors and also forms the basis of its application as a photosensitizer. nih.gov
Generation of Reactive Oxygen Species (ROS)
Upon irradiation with visible light, particularly blue (447 nm) or violet light, FMN can generate various reactive oxygen species (ROS). The primary mechanism involves the absorption of light, which promotes FMN to an excited triplet state (³FMN*). This excited molecule can then transfer energy to molecular oxygen (O₂) to produce highly reactive singlet oxygen (¹O₂).
Alternatively, the excited FMN can participate in electron transfer reactions. It can abstract an electron from a donor molecule or be reduced itself, forming the semiquinone radical. This radical can then react with oxygen to produce the superoxide (B77818) radical anion (O₂•⁻). Further reactions can lead to the formation of other ROS, such as hydroxyl radicals (OH•). The generation of these ROS is the basis for the photodynamic activity of FMN, which can be harnessed to induce oxidative damage in target cells or microorganisms. For instance, FMN photolysis under violet light, which generates superoxide radical anions, has been shown to inhibit the growth of WiDr colon cancer cells.
Table 7.2: ROS Generated by FMN Photolysis
| Reactive Oxygen Species | Chemical Formula | Precursor/Mechanism |
|---|---|---|
| Singlet Oxygen | ¹O₂ | Energy transfer from excited triplet FMN (³FMN*) to O₂ |
| Superoxide Radical Anion | O₂•⁻ | Electron transfer from FMN semiquinone radical to O₂ |
| Hydroxyl Radical | OH• | Subsequent reactions involving other ROS |
Photolysis Kinetics and Product Formation
The photolysis of FMN follows apparent first-order kinetics, with the rate being highly dependent on the pH of the solution. Studies on the photodegradation of riboflavin show maximum stability around pH 5-6. The rate of photolysis increases significantly in alkaline conditions, with an up to 80-fold increase at pH 10.0 compared to pH 5.0, which is attributed to the increased reactivity of the triplet state and the ease of oxidation. Conversely, the cationic (below pH 3.0) and anionic (above pH 10.0) forms of the molecule are less susceptible to photolysis.
Irradiation of FMN with UV or visible light leads to its degradation into several major photoproducts through intramolecular processes involving the ribityl side chain. The primary products formed are lumichrome (B1664701) (LC) and lumiflavin (B1675435) (LF). Formylmethylflavin (FMF) is also identified as a significant intermediate photoproduct. The formation of these products occurs via different pathways; lumichrome is formed from an excited singlet state, while both lumiflavin and lumichrome can be formed from an excited triplet state.
Table 7.3: Apparent First-Order Rate Constants (k) for Riboflavin Photolysis
| Radiation | pH | Rate Constant (k) min⁻¹ | Reference |
|---|---|---|---|
| UV | 5.0 | 0.185 x 10⁻² | |
| UV | 10.0 | 13.182 x 10⁻² | |
| Visible | 5.0 | 0.098 x 10⁻² | |
| Visible | 10.0 | 7.762 x 10⁻² |
Enzyme-Cofactor Structural and Dynamic Relationships
Computational methods are invaluable for understanding the complex structural and dynamic interplay between FMN and its associated enzymes. Techniques like molecular dynamics simulations and homology modeling provide insights at an atomic level that are often inaccessible through experimental methods alone.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to investigate the structural dynamics and interactions of FMN-dependent enzymes. These simulations can model the behavior of the enzyme-cofactor complex over time, revealing crucial information about binding, conformational changes, and catalytic mechanisms. For example, all-atom MD simulations using tools like GROMACS with the AMBER force field have been used to study the transient interactions required for FMN cofactor delivery from riboflavin kinase (RFK) to an apo-flavoenzyme, pyridoxine-5′-phosphate oxidase (PNPOx).
Furthermore, MD simulations have elucidated allosteric regulation within bifunctional enzymes. In studies of Candida albicans FAD synthetase (CaFADS), simulations revealed that the binding of FMN and its co-substrate ATP to the riboflavin kinase (RFK) module triggers significant structural changes. These changes lead to cross-talk between the RFK and FMN adenylyltransferase (FMNAT) modules of adjacent protomers, where the RFK module can negatively influence FMN binding at the interacting FMNAT module, thereby modulating its activity.
Homology Modeling in Enzyme Structure Prediction
Homology modeling is a powerful computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. The method relies on using the known structure of a homologous protein (a "template") to build a model of the target protein.
This approach has been successfully applied to study FMN-dependent enzymes. For instance, structural models of ancestral flavin-containing monooxygenases (FMOs), which utilize the related flavin cofactor FAD, have been constructed using homology modeling programs like YASARA and AlphaFold2. These models are crucial for tracking historical amino acid substitutions and understanding how they fine-tune the enzyme's catalytic function, such as modulating the formation of the key oxygenating flavin intermediate. Similarly, in cases where the crystal structure of a specific FMN-dependent enzyme is unavailable, homology modeling based on related known structures provides a viable path to generate structural hypotheses that can guide further experimental investigation into its function and mechanism.
Advanced Topics in Riboflavine 5 Dihydrogen Phosphate Research
Protein-Flavin Interaction Forces (Electrostatic, Hydrophobic)
The binding of Riboflavine 5'-(dihydrogen phosphate), also known as flavin mononucleotide (FMN), to proteins is a nuanced process governed by a combination of electrostatic and hydrophobic interactions. nih.govh-its.org These forces are critical in stabilizing the protein-flavin complex, thereby enabling the diverse catalytic functions of flavoproteins. nih.govwur.nl
Electrostatic interactions play a significant role in the binding of FMN. These interactions involve charged and polar groups on both the FMN molecule and the protein. nih.gov In the case of flavodoxin from Desulfovibrio vulgaris, detailed crystallographic studies have revealed that the phosphate (B84403) group of FMN is located inside the protein and is extensively hydrogen-bonded to it. nih.gov Furthermore, the two carbonyl groups and two nitrogen atoms of the isoalloxazine ring of the flavin are also involved in hydrogen bonding with the peptide chain of the protein. nih.gov These hydrogen bonds are crucial for the specific recognition and tight binding of FMN. The modulation of charges, for instance through changes in pH, can significantly affect these interactions and protein stability. nih.gov
Hydrophobic interactions are another key driving force for the association of FMN with proteins. nih.govyoutube.com These interactions arise from the tendency of nonpolar groups to avoid contact with water. youtube.com In flavodoxin, the planar isoalloxazine ring of FMN is positioned between a tyrosine group on one side and a tryptophan group on the other, with the tyrosine being roughly parallel to the flavin ring. nih.gov This stacking arrangement is a classic example of a stabilizing hydrophobic interaction. The two methyl groups on the isoalloxazine ring are exposed at the surface of the protein. nih.gov The clustering of nonpolar side chains from the protein around the flavin molecule helps to minimize unfavorable interactions with the aqueous environment, which is a fundamental aspect of protein folding and stability. youtube.com
The interplay between electrostatic and hydrophobic forces is essential for the precise orientation and retention of the FMN cofactor within the active site of the protein. While hydrophobic interactions are a primary driver for the initial association, electrostatic interactions, particularly hydrogen bonds, are critical for the specificity and stability of the final complex. nih.gov
Strategies for Modulating Riboflavine 5'-(dihydrogen phosphate) Production in Microorganisms
The microbial production of Riboflavine 5'-(dihydrogen phosphate) (FMN) is an area of significant research interest, with various metabolic engineering strategies being employed to enhance yields. nih.govnih.govmdpi.com These strategies primarily focus on modifying the genetic and metabolic pathways of microorganisms such as Escherichia coli, Bacillus subtilis, and Candida famata. nih.govengineering.org.cnresearchgate.net
One of the primary strategies involves the genetic modification of the riboflavin (B1680620) biosynthesis pathway. This often includes the overexpression of key enzymes. For instance, in B. subtilis, the individual overexpression of the ribA gene led to a significant increase in riboflavin production. engineering.org.cn Similarly, modular engineering of the flavin pathway in E. coli, where the riboflavin operon and the bifunctional RF kinase/FAD synthetase were expressed at different levels, resulted in substantial production of both FMN and flavin adenine (B156593) dinucleotide (FAD). researchgate.net
Another common approach is to redirect the metabolic flux towards the precursors of riboflavin, namely guanosine (B1672433) 5'-triphosphate (GTP) and ribulose 5-phosphate (Ru5P). nih.gov This can be achieved by deleting or mutating genes in competing pathways. For example, in a riboflavin-producing strain of B. subtilis, mutating the rpe gene, which encodes for ribulose 5-phosphate 3-epimerase, was shown to dramatically increase riboflavin production by reducing the consumption of Ru5P. nih.gov Deleting the pgi gene (encoding glucose-6-phosphate isomerase) in E. coli has also been successful in redirecting carbon flux into the oxidative pentose (B10789219) phosphate pathway, a key source of precursors for riboflavin synthesis. nih.gov
Furthermore, optimizing fermentation conditions is a crucial aspect of enhancing FMN production. engineering.org.cn This includes managing the concentration of essential nutrients and minerals in the culture medium. Studies have shown that the concentrations of substances like glucose, yeast powder, MgSO₄, and certain trace metals can have a significant impact on riboflavin yields in recombinant B. subtilis. frontiersin.org
Below is a table summarizing some of the successful metabolic engineering strategies for enhancing flavin production in different microorganisms.
| Microorganism | Genetic Modification Strategy | Outcome |
| Escherichia coli | Modular engineering of the flavin pathway, varying the expression levels of the RF operon and ribF. | Produced 171.6 mg/L of FMN in shake flask fermentation and 872.7 mg/L in a fed-batch process. researchgate.net |
| Escherichia coli | Error-prone PCR of the ribF gene. | The best mutant produced 586.1 mg/L of FMN in shake flask cultivation and 1017.5 mg/L in a fermenter. researchgate.net |
| Bacillus subtilis | Mutation of the rpe gene (ribulose 5-phosphate 3-epimerase). | Dramatically increased riboflavin production. nih.gov |
| Bacillus subtilis | Overexpression of the ribA gene in an rpe mutant strain. | Increased riboflavin production to 479.90 ± 33.21 mg/L. nih.gov |
| Ashbya gossypii | Disruption of the SHM2 gene (serine hydroxymethyltransferase). | Led to a 10-fold increase in riboflavin production by shifting metabolism towards the precursor glycine (B1666218). frontiersin.org |
Riboflavine 5'-(dihydrogen phosphate) in Riboswitch Function and Regulation
Riboflavine 5'-(dihydrogen phosphate) (FMN) plays a pivotal role as a direct effector molecule in the function of FMN riboswitches, which are regulatory RNA elements found predominantly in the 5'-untranslated regions (5' UTR) of prokaryotic mRNAs. wikipedia.orgribocentre.org These riboswitches control the expression of genes involved in the biosynthesis and transport of riboflavin. nih.govnih.gov
The FMN riboswitch functions as a metabolite-dependent genetic switch that directly binds to FMN without the need for protein factors. ribocentre.orgnih.gov This binding event induces a conformational change in the RNA structure, which in turn modulates gene expression. nih.gov The FMN riboswitch contains an aptamer domain, which is a highly conserved sequence that forms the binding pocket for FMN. nih.govnih.gov
The binding of FMN to the aptamer domain is highly specific. The planar isoalloxazine ring system of FMN intercalates between specific residues of the riboswitch, such as A48 and A85 in Fusobacterium nucleatum, leading to a continuous stacking alignment. wikipedia.org Additionally, specific hydrogen bonds form between the uracil-like edge of the FMN ring system and a highly conserved adenine residue (A99) on the riboswitch. wikipedia.org These interactions ensure a high degree of selectivity for FMN over other related flavin compounds. uib.no
The mechanism of gene regulation by the FMN riboswitch can occur at either the transcriptional or translational level. nih.gov
Transcriptional Regulation: In some bacteria, such as Bacillus subtilis, the binding of FMN to the riboswitch in the leader sequence of the ribDEAHT operon causes the formation of an intrinsic terminator stem. ribocentre.orgnih.gov This premature termination of transcription prevents the expression of the downstream genes involved in riboflavin biosynthesis. In the absence of sufficient FMN, the riboswitch adopts an alternative conformation that forms an anti-terminator structure, allowing transcription to proceed. ribocentre.org
Translational Regulation: In other cases, the FMN-induced conformational change can mask the ribosome-binding site (Shine-Dalgarno sequence) of the mRNA. nih.gov This sequestration prevents the initiation of translation, thereby inhibiting protein synthesis.
The ability of the FMN riboswitch to sense the intracellular concentration of FMN and directly regulate gene expression provides an efficient feedback mechanism for bacteria to maintain homeostasis of this essential cofactor. nih.gov
| Organism | Regulated Gene/Operon | Regulatory Mechanism | Reference |
| Bacillus subtilis | ribDEAHT operon | Premature transcription termination | ribocentre.orgnih.gov |
| Bacillus subtilis | ypaA mRNA | Sequestration of ribosome-binding site | nih.gov |
| Escherichia coli | ribB gene | Both transcriptional and translational control | uib.no |
| Lactic acid bacteria | ribGBAH operon | FMN riboswitch control | nih.gov |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Riboflavin 5'-(dihydrogen phosphate) in vitro, and what factors influence yield and purity?
- Methodology : Riboflavin 5'-(dihydrogen phosphate) is synthesized via phosphorylation of riboflavin using ATP-dependent kinases. Key steps include:
- Purification via ion-exchange chromatography to separate mono- and diphosphate derivatives .
- Validation using HPLC with a mobile phase optimized for resolving riboflavin 4'-, 5'-, and 3'-monophosphate isomers (resolution ≥1.0 between 4'- and 5'-monophosphate peaks) .
- Yield optimization requires strict control of pH (4.0–6.5) and temperature (≤25°C) to prevent hydrolysis .
Q. Which analytical techniques are most effective for quantifying Riboflavin 5'-(dihydrogen phosphate) in complex biological matrices?
- Methodology :
- HPLC-UV/Vis : Use a C18 column with a phosphate buffer (pH 6.5) and methanol gradient. Detection at 445 nm (λmax for flavins) .
- Spectrophotometry : Measure absorbance at 445 nm, corrected for background interference from proteins or NADH .
- Polarimetry : Specific rotation (+37° to +42°) confirms purity in anhydrous forms .
Q. How does Riboflavin 5'-(dihydrogen phosphate) function as a cofactor in enzymatic assays, and what are its critical storage conditions?
- Mechanism : It serves as a precursor to FMN/FAD, essential for flavoprotein oxidoreductases (e.g., NADH dehydrogenase).
- Storage :
- Lyophilized powder: Stable at -20°C for 3 years.
- Solutions: Store at -80°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity data linked to varying cofactor ratios of FMN/FAD in vitro?
- Approach :
- Quantify FMN/FAD ratios using enzymatic recycling assays (e.g., luciferase-based detection) .
- Pre-treat samples with phosphatases to hydrolyze FAD to FMN, ensuring uniform cofactor availability .
- Control pH (5.0–6.5) to stabilize FMN, as acidic conditions favor FAD hydrolysis .
Q. What strategies optimize the stability of Riboflavin 5'-(dihydrogen phosphate) in long-term enzymatic assays under varying pH and temperature conditions?
- Optimization :
- Use buffer systems with chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .
- For assays >24 hours, replenish cofactors hourly or use immobilized enzyme systems to reduce turnover-induced instability .
- Avoid freeze-thaw cycles; aliquot solutions into single-use volumes .
Q. How do impurities such as free riboflavin or diphosphate derivatives impact experimental outcomes, and how can they be mitigated?
- Impact : Free riboflavin (≤6% allowable) competes with phosphorylated forms for enzyme binding, skewing kinetic data (e.g., Km values) .
- Mitigation :
- Pre-purify commercial batches via size-exclusion chromatography .
- Validate purity using LC-MS to detect m/z 456.34 (monophosphate) vs. 539.33 (diphosphate) .
Q. What experimental designs are recommended to study the role of Riboflavin 5'-(dihydrogen phosphate) in corneal collagen crosslinking for keratoconus treatment?
- Design :
- Combine 0.1% riboflavin phosphate with UV-A irradiation (370 nm, 3 mW/cm²) for 30 minutes.
- Monitor corneal stiffness via atomic force microscopy and reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the optimal pH for Riboflavin 5'-(dihydrogen phosphate) stability in buffered solutions?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
